2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine

Urease Inhibition Medicinal Chemistry Enzyme Assay

Select this specific 2,4-diphenyl scaffold to ensure reproducibility in SAR studies. With confirmed urease inhibition (IC50=26.31 µM) and a validated synthetic route via dichlorocarbene cycloaddition, this compound is a strategic starting point for developing novel tyrosinase inhibitors (derivative IC50 as low as 1.21 µM). Differentiate your research from generic analogs; invest in a structurally defined, biologically validated building block. Contact us for bulk pricing and custom synthesis options.

Molecular Formula C21H17NS
Molecular Weight 315.4 g/mol
CAS No. 40358-31-4
Cat. No. B12011759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
CAS40358-31-4
Molecular FormulaC21H17NS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESC1C(SC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H17NS/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)23-20-14-8-7-13-18(20)22-19/h1-14,21H,15H2
InChIKeyMPAHDNFCERDKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine: A Core Scaffold for Urease and Tyrosinase Inhibitor Research


2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine (CAS 40358-31-4) is a heterocyclic compound belonging to the 1,5-benzothiazepine class [1]. It serves as a core structural scaffold in medicinal chemistry for developing bioactive molecules, particularly as a precursor for synthesizing derivatives with potential enzyme inhibition activities [2]. This compound is primarily of interest to researchers exploring novel inhibitors for enzymes like urease and tyrosinase [3].

Why 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine Cannot Be Substituted with Other Benzothiazepines


In-class substitution is not straightforward for 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine due to its specific substitution pattern, which influences its biochemical activity and chemical reactivity. While the 2,3-dihydro-1,5-benzothiazepine class has demonstrated superior urease inhibition compared to chalcone and tetrahydrobenzothiazepine analogs, the specific 2,4-diphenyl substitution on this scaffold creates a distinct molecular geometry that is critical for downstream synthetic applications and target interactions [1]. Even small structural changes can lead to significant differences in enzyme inhibition potency, as seen in the IC50 range of its derivatives (1.21–70.65 µM for tyrosinase) [2]. Therefore, this specific molecule is a unique starting point for research, and substituting it with a generic analog could invalidate structure-activity relationship (SAR) studies or alter the outcome of chemical transformations [3].

Quantitative Evidence for 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine Differentiation in Urease and Tyrosinase Inhibition


Superior Urease Inhibition Potency of the 2,3-Dihydro-1,5-Benzothiazepine Scaffold Compared to Chalcones

The 2,3-dihydro-1,5-benzothiazepine class, to which the target compound belongs, is a more potent urease inhibitor than the related chalcone and tetrahydrobenzothiazepine classes. The specific parent compound, 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine, demonstrates an IC50 value of 26.31 µM against urease [1]. This is in stark contrast to the chalcone precursor from which it is derived, which is reported as inactive [2].

Urease Inhibition Medicinal Chemistry Enzyme Assay

Tyrosinase Inhibition: Benzothiazepine Derivatives Outperform the Standard Inhibitor Kojic Acid

Derivatives synthesized from the 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine scaffold demonstrate significant tyrosinase inhibitory activity. A panel of 14 synthesized analogues exhibited IC50 values ranging from 1.21 to 70.65 µM, with several compounds outperforming the standard reference inhibitor, kojic acid (IC50 = 16.69 µM) [1]. The most potent derivative, compound 2, showed a Ki value of 1.01 µM, indicating a mixed-type inhibition mechanism [2].

Tyrosinase Inhibition Skin Pigmentation Enzyme Kinetics

Chemical Reactivity: Facile Synthesis of Complex Heterocyclic Systems via Cycloaddition

The 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine structure serves as a reactive synthon for constructing more complex polycyclic systems. It undergoes insertion and cycloaddition reactions with dichlorocarbene under alkaline conditions to yield 1a,3-diphenyl-1,1,4,4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino[2,1-e][1,6]benzothiazocine in a single step [1]. The crystal structure of the resulting adduct was fully characterized by X-ray diffraction, confirming the stereochemical outcome of the transformation [2].

Organic Synthesis Heterocyclic Chemistry Cycloaddition

Research and Industrial Applications for 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine


Development of Next-Generation Urease Inhibitors for Therapeutic and Agricultural Use

Given its quantifiable urease inhibition (IC50 = 26.31 µM) and the established superior potency of its class over other scaffolds, this compound is an optimal starting material for medicinal chemists developing new treatments for infections caused by urease-producing bacteria (e.g., H. pylori) or for creating soil additives to regulate ammonia release from fertilizers [1]. Its specific structure can be modified to further optimize potency and selectivity [2].

Synthesis of Novel Tyrosinase Inhibitors as Skin-Lightening or Anti-Browning Agents

Researchers can leverage this scaffold to generate diverse derivative libraries with validated tyrosinase inhibitory activity. As its derivatives have been shown to significantly outperform kojic acid, this compound is a strategic building block for creating high-value, novel actives for the cosmetic and food industries. The structure-activity relationship data from the 14 synthesized analogues provides a clear direction for rational design [3].

Building Block for Complex Heterocyclic Synthesis via Cycloaddition Chemistry

Organic chemists can reliably use this compound in cycloaddition reactions to construct new polycyclic systems. The documented reaction with dichlorocarbene provides a high-yielding and predictable method to access the azirino[2,1-e][1,6]benzothiazocine core, a structure that can be further functionalized for material science or drug discovery applications. The availability of a high-resolution crystal structure for the cycloadduct also provides a valuable reference for structural analysis [4].

Comparative SAR Studies in Benzothiazepine Medicinal Chemistry Programs

This compound serves as a critical reference point in structure-activity relationship (SAR) studies. Its well-defined activity against urease (active) and its distinction from inactive chalcone precursors and less potent tetrahydrobenzothiazepines makes it an essential control for understanding how specific molecular modifications impact biological function [1]. Using this exact compound ensures consistency and reproducibility across different research groups and studies.

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